(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with methoxy and methylbenzo[d]thiazolylidene substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzoyl chloride with 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.
Benzamide: A simpler analog with a benzoyl group attached to an amine.
Thiazole derivatives: Compounds containing the thiazole ring, which can exhibit various biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-15-12(22-2)8-6-10-14(15)25-18(20)19-17(21)11-7-5-9-13(23-3)16(11)24-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTDKLKYOHARDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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